![molecular formula C18H20N2O2 B5160699 N-[4-(butyrylamino)-2-methylphenyl]benzamide](/img/structure/B5160699.png)
N-[4-(butyrylamino)-2-methylphenyl]benzamide
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Overview
Description
N-[4-(butyrylamino)-2-methylphenyl]benzamide, also known as BMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMB belongs to a class of compounds known as benzamides, which have been shown to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-[4-(butyrylamino)-2-methylphenyl]benzamide is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in cancer cell growth. This compound has been shown to inhibit the activity of several enzymes, including histone deacetylases and tubulin polymerization. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been studied for its potential to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(butyrylamino)-2-methylphenyl]benzamide in lab experiments is its relatively low toxicity. This compound has been shown to be relatively safe in animal studies, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on N-[4-(butyrylamino)-2-methylphenyl]benzamide. One area of research is in the development of more efficient synthesis methods for this compound. Another area of research is in the development of this compound derivatives that have improved solubility and bioavailability. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment and other areas of medicine.
Synthesis Methods
The synthesis method of N-[4-(butyrylamino)-2-methylphenyl]benzamide involves the reaction of 4-(butyrylamino)-2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminotoluene. The product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
N-[4-(butyrylamino)-2-methylphenyl]benzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have anti-cancer properties and has been studied for its potential to inhibit the growth of cancer cells. In addition, this compound has been studied for its potential to inhibit the activity of enzymes that are involved in cancer cell growth.
properties
IUPAC Name |
N-[4-(butanoylamino)-2-methylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-7-17(21)19-15-10-11-16(13(2)12-15)20-18(22)14-8-5-4-6-9-14/h4-6,8-12H,3,7H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOFLUZZYQHTLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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